molecular formula C21H19ClN2O4S B11316561 2,4-Dimethylphenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

2,4-Dimethylphenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11316561
M. Wt: 430.9 g/mol
InChI Key: WGGVNLJCJVNPOO-UHFFFAOYSA-N
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Description

2,4-DIMETHYLPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIMETHYLPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Sulfonylation: The methanesulfonyl group can be introduced using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA).

    Esterification: The carboxylate group can be formed through esterification reactions using appropriate alcohols and acid catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Sulfides or thiols.

    Substitution: Amino or thiol derivatives of the pyrimidine ring.

Scientific Research Applications

2,4-DIMETHYLPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.

    Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Agriculture: It may serve as an intermediate in the synthesis of agrochemicals, such as herbicides and fungicides.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2,4-DIMETHYLPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions with biological molecules, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-DIMETHYLPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE: Unique due to its specific substitution pattern and functional groups.

    2,4-DIMETHYLPHENYL 5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE: Similar structure but with a different position of the methyl group on the phenyl ring.

    2,4-DIMETHYLPHENYL 5-CHLORO-2-[(3-ETHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of 2,4-DIMETHYLPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H19ClN2O4S

Molecular Weight

430.9 g/mol

IUPAC Name

(2,4-dimethylphenyl) 5-chloro-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C21H19ClN2O4S/c1-13-5-4-6-16(10-13)12-29(26,27)21-23-11-17(22)19(24-21)20(25)28-18-8-7-14(2)9-15(18)3/h4-11H,12H2,1-3H3

InChI Key

WGGVNLJCJVNPOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=C(C=C(C=C3)C)C)Cl

Origin of Product

United States

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